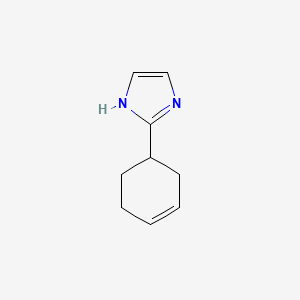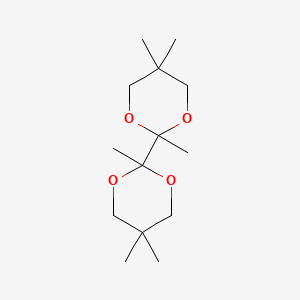
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes two dioxane rings and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable diols with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,5-Trimethyl-1-hexene
- 2,5,5-Trimethylheptane
Comparison
Compared to similar compounds, 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is unique due to its dual dioxane ring structure and multiple methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93720-06-0 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2,5,5-trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-15-13(5,16-8-11)14(6)17-9-12(3,4)10-18-14/h7-10H2,1-6H3 |
Clave InChI |
GVGLSYALEIHHEW-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)(C)C2(OCC(CO2)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


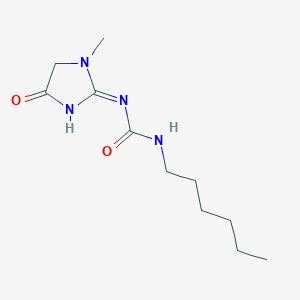
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
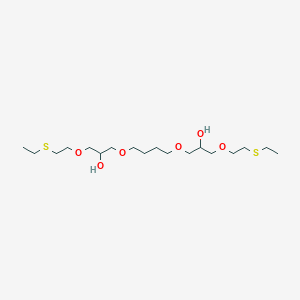
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
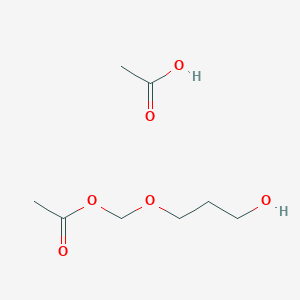
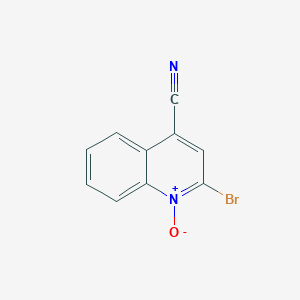
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
